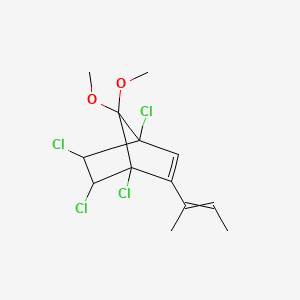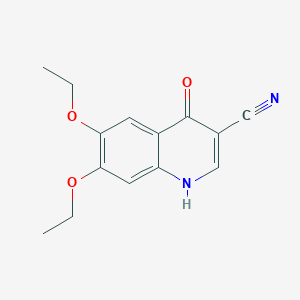
2-Bromo-5-(isopropylsulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(isopropylsulfonyl)benzonitrile is an organic compound that belongs to the benzonitrile family It is characterized by the presence of a bromine atom at the 2-position, an isopropylsulfonyl group at the 5-position, and a nitrile group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(isopropylsulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-(isopropylsulfonyl)benzonitrile using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(isopropylsulfonyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Oxidation and Reduction: The isopropylsulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Buchwald-Hartwig Amination: Amines, palladium catalysts, and bases like cesium carbonate in solvents like dioxane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-5-(isopropylsulfonyl)benzonitrile.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(isopropylsulfonyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and organic electronic devices.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(isopropylsulfonyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceuticals, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromobenzonitrile: Lacks the isopropylsulfonyl group, making it less versatile in certain reactions.
5-Bromo-2-fluorobenzonitrile: Contains a fluorine atom instead of the isopropylsulfonyl group, leading to different reactivity and applications.
Uniqueness
2-Bromo-5-(isopropylsulfonyl)benzonitrile is unique due to the presence of both the bromine atom and the isopropylsulfonyl group, which confer distinct reactivity and enable a wide range of chemical transformations. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H10BrNO2S |
|---|---|
Molekulargewicht |
288.16 g/mol |
IUPAC-Name |
2-bromo-5-propan-2-ylsulfonylbenzonitrile |
InChI |
InChI=1S/C10H10BrNO2S/c1-7(2)15(13,14)9-3-4-10(11)8(5-9)6-12/h3-5,7H,1-2H3 |
InChI-Schlüssel |
VNIYNNJICRNMLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)
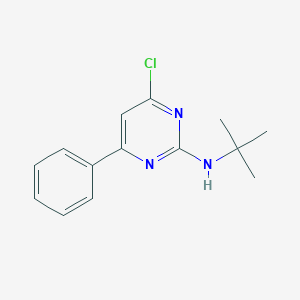

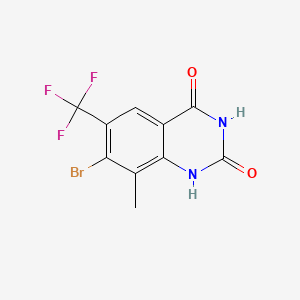
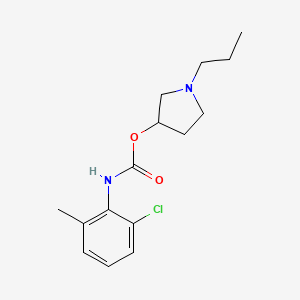
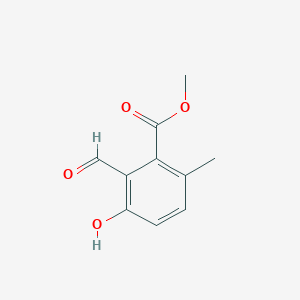
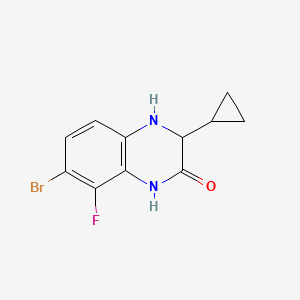
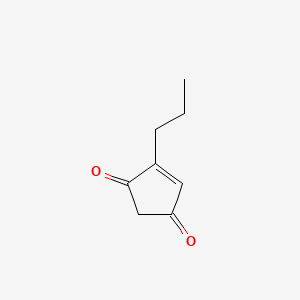
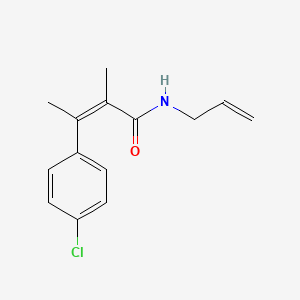
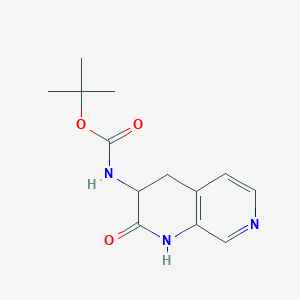
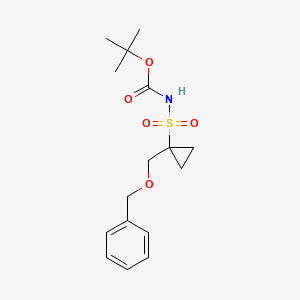
![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)
